molecular formula C6H10BrN3 B10903880 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine

3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B10903880
M. Wt: 204.07 g/mol
InChI Key: PTZLKPQFAXTFOS-UHFFFAOYSA-N
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Description

3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine: is an organic compound with the molecular formula C6H10BrN3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the bromination of 1-(propan-2-yl)-1H-pyrazol-4-amine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of pyrazole oxides or other oxidized derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

Chemistry: 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new drugs for treating diseases such as cancer, infections, or inflammatory conditions.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may be employed in the production of polymers, dyes, or other functional materials with specific properties.

Comparison with Similar Compounds

Similar Compounds:

  • 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
  • 3-bromoimidazo[1,2-a]pyridines
  • N-(pyridin-2-yl)amides

Comparison: 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For example, the presence of the isopropyl group may enhance its lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the bromine atom can participate in halogen bonding, contributing to the compound’s binding affinity and specificity.

Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

3-bromo-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C6H10BrN3/c1-4(2)10-3-5(8)6(7)9-10/h3-4H,8H2,1-2H3

InChI Key

PTZLKPQFAXTFOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)Br)N

Origin of Product

United States

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